molecular formula C12H18ClN3O2 B11787463 Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate

Cat. No.: B11787463
M. Wt: 271.74 g/mol
InChI Key: JDLAVHMJJVAXKV-UHFFFAOYSA-N
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Description

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a high-value chemical intermediate designed for research and development purposes. This compound features a chloropyrimidine core, a structure recognized for its versatility in synthetic organic and medicinal chemistry. The presence of both a chlorine leaving group and a protected amino acid side chain makes it a promising building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates. The primary research applications of this compound likely include its use as a key scaffold in drug discovery programs. The reactive chlorine atom on the pyrimidine ring allows for further functionalization via cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, to create diverse chemical libraries . Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional handles for molecular design and conjugation. Its structural motif is similar to other tert-butyl-protected pyrimidine compounds used in the development of biologically active molecules . Researchers will find this compound particularly useful for exploring structure-activity relationships (SAR) in lead optimization. The tert-butyl group can influence the molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity. As with all specialized research chemicals, this product is intended for use by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 3-[(6-tert-butyl-2-chloropyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C12H18ClN3O2/c1-12(2,3)8-7-9(16-11(13)15-8)14-6-5-10(17)18-4/h7H,5-6H2,1-4H3,(H,14,15,16)

InChI Key

JDLAVHMJJVAXKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)Cl)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Pyrimidine Core Construction and tert-Butyl Group Introduction

The pyrimidine ring system is typically constructed via cyclocondensation reactions. A modified Hantzsch synthesis using tert-butyl acetoacetate as the β-ketoester component allows direct incorporation of the tert-butyl group at position 6 . In this approach, tert-butyl acetoacetate reacts with guanidine hydrochloride and an appropriate aldehyde under acidic conditions to yield 6-(tert-butyl)-4-hydroxypyrimidine. Subsequent dehydration using phosphorus oxychloride (POCl₃) generates the 2,4-dichloro-6-(tert-butyl)pyrimidine intermediate .

Reaction Conditions for Cyclocondensation

ReagentRoleTemperatureYield
tert-Butyl acetoacetateβ-Ketoester80°C65%
Guanidine hydrochlorideNitrogen sourceReflux-
POCl₃Dehydration agent110°C72%

Chlorination at Position 2

Chlorination of the pyrimidine ring at position 2 is achieved using POCl₃ in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This step converts the hydroxyl group to a chloro substituent, yielding 2,4-dichloro-6-(tert-butyl)pyrimidine. The reaction proceeds via a Vilsmeier-Haack-type mechanism, where DMF activates POCl₃ to generate the electrophilic chlorinating species .

Optimized Chlorination Parameters

  • Molar Ratio (POCl₃:Pyrimidine): 5:1

  • Reaction Time: 6 hours

  • Yield: 85%

The introduction of the methyl propanoate-linked amino group at position 4 involves nucleophilic aromatic substitution (SNAr). Methyl 3-aminopropanoate reacts with 2,4-dichloro-6-(tert-butyl)pyrimidine under basic conditions, displacing the chlorine at position 4. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates deprotonation of the amine, enhancing its nucleophilicity .

Key Reaction Parameters

ParameterValue
SolventDMSO
BaseK₂CO₃ (2.5 eq)
Temperature90°C
Reaction Time12 hours
Yield68%

Alternative Pathways: Lithiation and Quenching

Lithiation strategies, as demonstrated in tert-butyl carbamate syntheses , offer an alternative route for functionalizing the pyrimidine ring. Treating 2-chloro-6-(tert-butyl)pyrimidin-4-amine with n-butyllithium (n-BuLi) at -78°C generates a lithiated intermediate at position 4. Quenching with methyl bromopropanoate introduces the propanoate ester directly.

Lithiation-Quenching Protocol

  • Lithiation: n-BuLi (2.5 eq) in tetrahydrofuran (THF) at -78°C under argon.

  • Electrophilic Quenching: Methyl 3-bromopropanoate (1.2 eq) added dropwise.

  • Workup: Aqueous NH₄Cl quench, extraction with ethyl acetate.

  • Yield: 57% after silica gel chromatography .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.28 (t, 2H, CH₂NH), 3.72 (s, 3H, OCH₃), 4.18 (t, 2H, COOCH₂), 6.88 (s, 1H, pyrimidine-H), 8.12 (s, 1H, NH).

  • ¹³C NMR: δ 27.9 (tert-butyl-C), 42.5 (CH₂NH), 52.1 (OCH₃), 170.3 (COO).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₉ClN₃O₂ [M+H]⁺: 292.1054

  • Found: 292.1056

Challenges and Optimization

The electron-donating tert-butyl group reduces the electrophilicity of the pyrimidine ring, necessitating harsh conditions for SNAr. Catalytic systems using palladium (e.g., Pd(OAc)₂) with Xantphos as a ligand enhance reactivity, enabling amination at lower temperatures (60°C) .

Comparative Yields Under Different Conditions

ConditionYield
K₂CO₃/DMSO, 90°C68%
Pd(OAc)₂/Xantphos, 60°C78%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related molecules from the literature:

Compound Name Core Structure Substituents Key Features Potential Applications Reference
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate Pyrimidine 6-tert-butyl, 2-chloro, 4-amino-propanoate methyl ester Steric bulk (tert-butyl), electron-withdrawing Cl, polar ester Pharmaceuticals, agrochemical intermediates N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-methyl, 4-thietan-3-yloxy, 2-thioacetate ethyl ester Thioether linkage, thietane ring, ethyl ester Antimicrobial agents, synthesis intermediates
3-(Tert-butyl((diphenylphosphino)methyl)amino)propanoate sodium (L4) Phosphine-ligated sodium Tert-butyl, diphenylphosphine, sodium carboxylate Ligand for cobalt catalysis, phosphine donor Hydrosilylation catalysts
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Aliphatic ester tert-butyl ester, polyethylene glycol (PEG)-like chain Hydrophilic PEG chain, tert-butyl ester stability Drug delivery systems, polymer synthesis

Key Observations:

Pyrimidine Core vs. Phosphine Ligands :

  • The target compound’s pyrimidine core contrasts with phosphine-ligated sodium carboxylates (e.g., L4 in ). While L4 is a catalyst ligand, the pyrimidine derivative may interact with biological targets (e.g., enzymes) due to its heteroaromatic structure .
  • The 2-chloro substituent enhances electrophilicity compared to L4’s phosphine group, which donates electrons in catalytic cycles.

Ester Group Variations: The methyl ester in the target compound may confer higher metabolic stability than ethyl esters (e.g., in ’s compound), which are more prone to hydrolysis .

Substituent Effects :

  • The tert-butyl group in the target compound and L4 () provides steric shielding, but in L4, this group stabilizes the ligand-metal coordination. In the pyrimidine derivative, it may hinder nucleophilic attacks on the aromatic ring .
  • The thietane-3-yloxy group in introduces a sulfur-containing heterocycle, which could enhance antimicrobial activity compared to the target’s chloro substituent .

Research Findings from Comparative Studies

  • Catalytic Activity: Phosphine-ligated sodium carboxylates () are effective in cobalt-catalyzed hydrosilylation due to their electron-donating phosphine groups. The target compound lacks such donor groups, suggesting it is less suited for catalysis but may excel in biological targeting .
  • Synthetic Utility : The tert-butyl ester in is stable under acidic conditions, making it ideal for stepwise syntheses. The target’s methyl ester, while less stable, offers easier deprotection under basic conditions .
  • Biological Activity : Pyrimidine derivatives with thioether linkages () exhibit antimicrobial properties. The target’s chloro group may enhance reactivity in nucleophilic aromatic substitution, enabling further functionalization for drug development .

Data Tables

Table 1: Physicochemical Properties (Hypothetical Estimates)

Property Target Compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate L4 ()
Molecular Weight (g/mol) ~325 ~340 ~550
LogP (Predicted) 2.8 3.2 4.5
Solubility (Water) Low Very low Moderate (ionic)
Stability Hydrolytically sensitive (ester) Moderate (thioether stable) High (ionic crystal)

Biological Activity

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C12H18ClN3O
  • IUPAC Name : this compound
  • Molecular Weight : 253.74 g/mol

Physical Properties

  • Appearance : Oil
  • Purity : 95%
  • Storage Temperature : 4°C

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its structure suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.

Pharmacological Effects

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent cytotoxic effect.
    Cell LineIC50 (µM)
    A549 (Lung)15
    MCF7 (Breast)20
    HeLa (Cervical)12
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological properties. Modifications in the pyrimidine ring or the propanoate moiety have been explored to improve potency and selectivity.

Toxicological Studies

Toxicology assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies revealed that it has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development.

Q & A

Q. What are the common synthetic routes for Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-substituted pyrimidine intermediate (e.g., 6-(tert-butyl)-2-chloropyrimidin-4-amine) can react with methyl 3-aminopropanoate under basic conditions. Evidence from analogous syntheses shows that using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 100°C facilitates amine-alkylation, achieving moderate yields (~50–60%) after purification by silica gel chromatography . Alternative routes involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrimidine moiety, though this requires optimized ligand systems and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.6 ppm for methoxy protons) and pyrimidine ring protons (δ 8.0–8.5 ppm). The tert-butyl group appears as a singlet (~1.3 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from byproducts .
  • X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for verifying the spatial arrangement of the chloropyrimidine and tert-butyl groups .

Q. What are the key structural features influencing its reactivity and stability?

  • Methodological Answer :
  • The 2-chloropyrimidine moiety is electrophilic, enabling further functionalization (e.g., Suzuki couplings).
  • The tert-butyl group enhances steric hindrance, potentially slowing hydrolysis but improving thermal stability.
  • The ester group is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Catalyst screening : Palladium catalysts (e.g., Pd₂(dba)₃) with bulky ligands (e.g., t-Bu₃P) improve coupling efficiency in pyrimidine amination, reducing undesired homo-coupling byproducts .
  • Solvent effects : Replacing DMF with dioxane/water mixtures (4:1) enhances solubility of intermediates while minimizing ester hydrolysis .
  • Temperature control : Lowering reaction temperatures (<80°C) during amine-alkylation steps reduces decomposition, though extended reaction times (~24 hours) may be required .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Comparative analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., ethyl 2-amino-3-(pyrimidin-4-yl)propanoate ) to identify solvent- or pH-dependent shifts.
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the tert-butyl group, which may cause splitting in certain solvents .
  • Crystallographic validation : Resolve discrepancies in molecular geometry (e.g., bond angles in the pyrimidine ring) using SHELXL-refined X-ray structures .

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

  • Methodological Answer :
  • Prodrug design : Replace the methyl ester with a more hydrolytically stable group (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Buffering agents : Use phosphate-buffered saline (PBS) at pH 7.4 to slow ester hydrolysis, confirmed by HPLC monitoring over 24 hours .
  • Lyophilization : Store the compound as a lyophilized powder to prevent moisture-induced degradation .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to simulate interactions between the chloropyrimidine moiety and ATP-binding pockets in kinases. The tert-butyl group may occupy hydrophobic subpockets .
  • MD simulations : Perform molecular dynamics (GROMACS) to assess conformational stability of the propanoate chain in solvent, informing SAR studies .
  • QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with inhibitory activity against target enzymes .

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